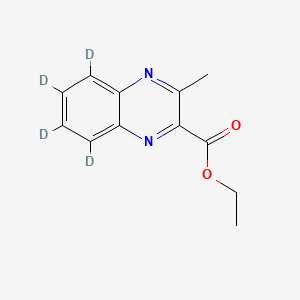

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4

Description

Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry and Research

The quinoxaline scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in organic and medicinal chemistry. lindau-nobel.orgrinconeducativo.orgturito.com Quinoxaline derivatives exhibit a vast spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. wikipedia.orglibretexts.org Research has extensively documented their efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. lindau-nobel.orgturito.comwikipedia.orglibretexts.org The versatility of the quinoxaline ring allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of potent and selective drugs. libretexts.org

Beyond medicine, quinoxaline derivatives are pivotal in materials science. Their inherent electron-accepting properties and rigid, planar structure make them excellent candidates for use in organic electronics. studysmarter.co.ukwikipedia.orgfiveable.me They are employed as electron-transporting materials, emitters, and semiconductors in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). studysmarter.co.ukwikipedia.orgadvancedsciencenews.com The ability to tune their electronic properties through chemical synthesis has positioned quinoxalines as key building blocks for next-generation organic materials. studysmarter.co.ukwikipedia.org

Principles of Deuterium (B1214612) Labeling in Synthetic Chemistry

Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.orgddwwater.org This is achieved by replacing an atom in a molecule with one of its isotopes. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a cornerstone of this field. britannica.com

The concept of isotopes—atoms of the same element with different masses—was established in the early 20th century, with Frederick Soddy coining the term in 1913. studysmarter.co.uk The first application of isotopes as tracers was pioneered by George de Hevesy in the 1920s. wikipedia.org He used radioactive isotopes of lead to follow chemical and biological processes, work for which he was awarded the Nobel Prize in Chemistry in 1943. libretexts.orgwikipedia.orgosti.gov

A pivotal moment for stable isotope labeling came in 1931 when Harold Urey discovered deuterium. lindau-nobel.orgwikipedia.orgnobelprize.orgwiley.com This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, provided scientists with a non-radioactive tag to incorporate into molecules. taylorandfrancis.comias.ac.inorau.org The use of deuterium as a tracer quickly expanded, enabling detailed studies of reaction mechanisms and metabolic pathways without the handling requirements of radioactive materials. lindau-nobel.orgias.ac.in

Deuterium substitution involves the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H) atom. The primary difference between these two isotopes is the presence of a neutron in the deuterium nucleus, which makes it approximately twice as heavy as protium. britannica.com This mass difference is the origin of several key physical and chemical distinctions.

The carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. taylorandfrancis.com This is because the heavier deuterium atom causes the bond to vibrate at a lower frequency. Consequently, more energy is required to break a C-D bond than a C-H bond, making it stronger and more stable. britannica.comtaylorandfrancis.com This difference in bond energy and vibrational frequency is the basis for the kinetic isotope effect and is a central principle exploited in deuterium labeling.

Table 1: Comparison of Protium (¹H) and Deuterium (²H) Properties

| Property | Protium (¹H) | Deuterium (²H) |

|---|---|---|

| Symbol | ¹H | ²H or D |

| Protons | 1 | 1 |

| Neutrons | 0 | 1 |

| Relative Atomic Mass | ~1.008 u | ~2.014 u |

| Natural Abundance | ~99.98% | ~0.0156% |

| Radioactivity | No (Stable) | No (Stable) |

| C-H vs. C-D Bond | Weaker | Stronger (~5 kJ/mol) |

Rationale for Deuteration in Advanced Chemical Research

The unique properties of deuterium make it an invaluable tool in advanced chemical research. Its application spans from fundamental mechanistic studies to the development of sophisticated analytical methods.

The difference in bond strength between C-H and C-D bonds leads to a phenomenon known as the Kinetic Isotope Effect (KIE) . wiley.com A chemical reaction that involves the breaking of a C-H bond in its rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. britannica.comtaylorandfrancis.com By measuring and comparing the reaction rates of the non-deuterated and deuterated versions of a molecule, chemists can gain powerful insights into the reaction mechanism. wikipedia.org

A significant rate difference (a "primary" KIE) provides strong evidence that the C-H bond is being cleaved in the slowest, most critical step of the reaction. britannica.comtaylorandfrancis.com Conversely, the absence of a significant KIE suggests that the bond is not broken in the rate-determining step. This technique has been instrumental in elucidating the mechanisms of countless organic reactions, including elimination, substitution, and enzymatic reactions. wikipedia.orgbritannica.com

Deuterium-labeled compounds, such as Ethyl 3-methyl-2-quinoxalinecarboxylate-d4, are indispensable in modern analytical chemistry, particularly in techniques involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): In quantitative analysis, especially in complex biological samples, deuterated compounds serve as ideal internal standards. ddwwater.orgwikipedia.org An internal standard is a known amount of a compound added to a sample to correct for variations during sample processing and analysis. A deuterated standard is chemically almost identical to the non-deuterated analyte of interest. It therefore behaves similarly during extraction, chromatography, and ionization, but it is easily distinguished by the mass spectrometer due to its higher mass. wikipedia.org This co-eluting, mass-differentiated standard allows for highly accurate and precise quantification by compensating for matrix effects and instrument variability. ddwwater.orgwikipedia.org this compound is designed for this purpose, likely serving as an internal standard for the quantification of its non-deuterated analogue in metabolic studies of Carbadox. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium is widely used in NMR for several reasons. Deuterated solvents (e.g., chloroform-d, deuterium oxide) are used to dissolve samples for ¹H NMR because deuterium resonates at a very different frequency from protons, rendering the solvent signal invisible and preventing it from overwhelming the signals from the analyte. ias.ac.inorau.org The deuterium signal in the solvent is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution over the course of the experiment. orau.org Furthermore, deuterium labeling of a molecule can help in assigning complex proton signals by observing which signals disappear upon deuteration. osti.gov

Metabolism and Pharmacokinetic Studies: Isotopic labeling is a key technique for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. By using a deuterated version of a drug, researchers can trace its fate and identify its metabolites in biological systems using mass spectrometry. Additionally, strategically placing deuterium at a site of metabolic attack can slow down the drug's breakdown by enzymes, a strategy known as the "deuterium switch," which can be used to improve a drug's pharmacokinetic profile.

Table 2: Applications of Deuterium Labeling in Analytical Methodologies

| Analytical Technique | Role of Deuterium Labeling |

|---|---|

| Mass Spectrometry (MS) | Serves as a stable isotope-labeled internal standard for precise and accurate quantification. ddwwater.orgwikipedia.org |

| NMR Spectroscopy | Used in deuterated solvents to eliminate solvent signals; provides a "lock" signal for instrument stability. ias.ac.in |

| Metabolism Studies | Acts as a tracer to follow metabolic pathways and identify metabolites of parent compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D |

InChI Key |

IRZHLIWGVQPMHU-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1C |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 3 Methyl 2 Quinoxalinecarboxylate D4

General Synthetic Routes to Quinoxaline (B1680401) Carboxylates

The fundamental approach to synthesizing Ethyl 3-methyl-2-quinoxalinecarboxylate involves two primary stages: the formation of the bicyclic quinoxaline ring system and the subsequent or concurrent establishment of the ethyl carboxylate group at the 2-position.

The most prevalent and versatile method for constructing the quinoxaline core is the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. sapub.orgresearchgate.netencyclopedia.pub This reaction, first reported independently by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline synthesis. nih.gov The reaction proceeds via a cyclocondensation mechanism, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring. sapub.org

To obtain the specific substitution pattern of Ethyl 3-methyl-2-quinoxalinecarboxylate, the appropriate α-keto ester is required as the dicarbonyl component. The general reaction is outlined below:

Reactants : An o-phenylenediamine (B120857) derivative and an α-keto ester (e.g., ethyl 2-oxobutanoate (B1229078) or a related precursor).

Mechanism : The reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the α-keto ester, followed by dehydration and cyclization to yield the quinoxaline ring.

Conditions : This condensation can be performed under various conditions, from heating in solvents like ethanol (B145695) or acetic acid to more modern, green methodologies utilizing microwave assistance or recyclable catalysts to improve yields and reduce reaction times. sapub.orgnih.gov

The choice of reactants directly determines the substituents on the quinoxaline ring. For the target molecule, the reaction would be between an o-phenylenediamine and a pyruvate (B1213749) derivative to install the methyl group at the 3-position and the carboxylate at the 2-position.

| Diamine Component | Dicarbonyl Component | Resulting Quinoxaline Core | Reference |

|---|---|---|---|

| o-phenylenediamine | Glyoxal | Quinoxaline (unsubstituted) | sapub.org |

| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| o-phenylenediamine | Ethyl 2-oxopropanoate (Ethyl pyruvate) | Ethyl 3-methyl-2-quinoxalinecarboxylate | sapub.org |

An alternative synthetic pathway involves first forming 3-methyl-2-quinoxalinecarboxylic acid, which is then converted to its corresponding ethyl ester. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Reaction : 3-methyl-2-quinoxalinecarboxylic acid + Ethanol ⇌ Ethyl 3-methyl-2-quinoxalinecarboxylate + Water

Mechanism : The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Equilibrium : The Fischer esterification is an equilibrium process. To drive the reaction toward the product side and maximize the yield of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. chemguide.co.uk

This method is particularly useful when the quinoxaline carboxylic acid is synthesized first, for instance, from a deuterated precursor as will be discussed in the following sections.

Deuterium (B1214612) Incorporation Methodologies in Quinoxaline Synthesis

The introduction of deuterium into the Ethyl 3-methyl-2-quinoxalinecarboxylate molecule can be achieved through two primary strategies: building the heterocyclic system from an already deuterated starting material or performing a direct hydrogen-deuterium (H/D) exchange on a pre-synthesized quinoxaline core.

A highly efficient route to prepare deuterated quinoxaline carboxylic acids involves starting with a labeled precursor. For example, 3-methylquinoxaline-2-carboxylic acid-d₄ has been synthesized with high isotopic enrichment using aniline-d₅ as the starting material. nih.govbohrium.com This deuterated aniline (B41778) is first converted to a deuterated o-phenylenediamine, which then undergoes the classic condensation reaction described in section 2.1.1. The resulting deuterated carboxylic acid can then be esterified to yield the final product, Ethyl 3-methyl-2-quinoxalinecarboxylate-d₄. nih.gov

Direct H/D exchange involves replacing specific hydrogen atoms on the quinoxaline ring with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). wikipedia.org This method is advantageous for late-stage labeling of complex molecules. The exchange can be facilitated using base-promoted or transition-metal-catalyzed techniques.

Base-catalyzed H/D exchange is effective for replacing acidic protons. mdpi.com In the context of the quinoxaline core, the acidity of the C-H bonds is generally low. However, the efficiency of metal-catalyzed deuteration can be significantly enhanced by the presence of a base. acs.org For instance, the addition of sodium methoxide (B1231860) (NaOMe) as a base has been shown to dramatically improve the rate and extent of deuteration in N-heterocycles when used in conjunction with an iridium catalyst. acs.org The base can assist in the activation of the C-H bond, making it more susceptible to exchange with deuterium from the solvent.

Transition metal catalysts provide a powerful tool for activating otherwise non-reactive C-H bonds, enabling their exchange with deuterium. nih.gov Various metals have been shown to be effective for the deuteration of N-heterocycles like quinoxaline.

Iridium-Based Catalysts : Iridium complexes, such as [IrCl(COD)(IMes)], are highly effective for the deuteration of quinoxalines. acs.org These reactions are typically performed in a deuterated solvent like methanol-d₄, which acts as the deuterium source. The catalyst facilitates the oxidative addition of a C-H bond to the metal center, followed by reductive elimination that incorporates a deuterium atom.

Ruthenium-Based Catalysts : Ruthenium catalysts have also been employed for the selective H/D exchange in N-heterocyclic compounds. nih.gov A ruthenium-based system utilizing D₂O as the deuterium source has been developed for transfer deuteration, generating a "Ru-D" active species. researchgate.net

Palladium-Based Catalysts : Palladium on carbon (Pd/C) is a well-known hydrogenation catalyst that can also facilitate H/D exchange reactions. nih.gov Palladium-catalyzed systems can provide excellent deuterium incorporation under relatively mild conditions.

| Method | Deuterium Source | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Synthesis from Labeled Precursor | Aniline-d₅ | Standard condensation reagents | High isotopic enrichment, predictable labeling pattern | nih.govbohrium.com |

| Base-Promoted H/D Exchange | Methanol-d₄ | NaOMe, Iridium catalyst | Dramatically enhances reaction efficiency | acs.org |

| Transition Metal-Catalyzed H/D Exchange | D₂O, Methanol-d₄ | Iridium, Ruthenium, Palladium complexes | Enables late-stage labeling, activates non-acidic C-H bonds | acs.orgnih.govresearchgate.net |

Direct Hydrogen-Deuterium Exchange (H/D Exchange) on Quinoxaline Cores

Transition Metal-Catalyzed H/D Exchange Strategies

Iridium-Catalyzed Deuteration

Iridium-based catalysts are powerful tools for hydrogen isotope exchange (HIE) reactions, enabling the direct replacement of C-H bonds with C-D bonds. These reactions often proceed via a C-H activation mechanism and can exhibit high levels of regioselectivity, which is often directed by substituents on the heterocyclic core. For quinoxaline derivatives, iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze deuteration.

The general mechanism involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination of a C-D bond after exchange with a deuterium source. Common deuterium sources include deuterium gas (D₂) or deuterated solvents like methanol-d₄. The catalytic activity can be significantly enhanced by the addition of a base, such as sodium methoxide (NaOMe). The choice of ligands on the iridium catalyst and the reaction conditions can influence the site of deuteration. For a substrate like Ethyl 3-methyl-2-quinoxalinecarboxylate, the directing effect of the ester and methyl groups, as well as the nitrogen atoms in the pyrazine ring, would play a crucial role in determining the regiochemical outcome of the deuteration.

Table 1: Key Features of Iridium-Catalyzed Deuteration of N-Heterocycles

| Feature | Description |

| Catalyst | Typically [Ir(I)] complexes with NHC and/or phosphine (B1218219) ligands (e.g., [IrCl(COD)(IMes)]). |

| Deuterium Source | Deuterium gas (D₂), deuterated solvents (e.g., methanol-d₄, D₂O). |

| Mechanism | C-H activation, oxidative addition/reductive elimination cycle. |

| Regioselectivity | Often directed by functional groups on the substrate. |

| Enhancers | Addition of a base (e.g., NaOMe) can increase catalytic turnover. |

Raney Nickel-Catalyzed Deuteration

Raney Nickel (Raney Ni) is a versatile heterogeneous catalyst traditionally used for hydrogenation reactions. However, it can also facilitate hydrogen-deuterium exchange on various organic substrates, including N-heterocycles. The process typically involves the use of a deuterated solvent, such as D₂O, which serves as the deuterium source.

The mechanism of Raney Ni-catalyzed H-D exchange is believed to occur on the surface of the catalyst. The substrate adsorbs onto the nickel surface, where the C-H bonds are activated, allowing for exchange with deuterium atoms from the deuterated solvent. This method is often less selective than homogeneous catalysis with iridium, potentially leading to deuteration at multiple sites. For Ethyl 3-methyl-2-quinoxalinecarboxylate, treatment with Raney Ni in a deuterated solvent at elevated temperatures could lead to the incorporation of deuterium at various positions on both the benzene and pyrazine rings.

Radical-Type Deuteration Approaches for Quinoxaline Derivatives

Radical-mediated reactions offer an alternative pathway for the deuteration of quinoxaline systems. One notable example is the iron(III)-mediated three-component reaction of quinoxalin-2(1H)-ones with olefins and sodium borodeuteride (NaBD₄). sapub.orgresearchgate.net This reaction proceeds through a radical mechanism where a deuterium radical is generated from NaBD₄ in the presence of an iron(III) salt. This deuterium radical then participates in a cascade reaction with the quinoxalinone and an olefin to yield a C3-deuterated quinoxalinone derivative.

While this specific method has been demonstrated for quinoxalin-2(1H)-ones, the underlying principle of generating a deuterium radical and its subsequent reaction with a quinoxaline derivative could potentially be adapted for the deuteration of other quinoxaline scaffolds. However, direct application to Ethyl 3-methyl-2-quinoxalinecarboxylate would require significant modification of the reaction strategy, as the target molecule is not a quinoxalinone.

Synthesis via Deuterated Starting Materials

A highly effective and regioselective method for preparing deuterated compounds is to construct the target molecule from building blocks that already contain deuterium at the desired positions. This "bottom-up" approach guarantees the location of the deuterium labels.

Utilization of Deuterated Anilines (e.g., Aniline-d5) for Quinoxaline Ring Formation

The most common and straightforward synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To synthesize Ethyl 3-methyl-2-quinoxalinecarboxylate-d4, where the deuterium atoms are located on the benzo ring, one can start with a deuterated o-phenylenediamine. A practical precursor for this is aniline-d5 (B30001).

The synthesis would proceed as follows:

Nitration of Aniline-d5: Aniline-d5 is first nitrated to produce a mixture of o-nitroaniline-d4 and p-nitroaniline-d4. The isomers are then separated.

Reduction of o-nitroaniline-d4: The isolated o-nitroaniline-d4 is reduced to o-phenylenediamine-d4.

Condensation: The resulting o-phenylenediamine-d4 is condensed with a suitable 1,2-dicarbonyl compound, such as ethyl 2,3-dioxobutanoate, to form the target molecule, this compound. bohrium.com

This synthetic route provides unambiguous placement of four deuterium atoms on the benzene portion of the quinoxaline core.

Table 2: Synthesis of this compound from Aniline-d5

| Step | Reaction | Key Reagents | Product |

| 1 | Nitration | Aniline-d5, HNO₃/H₂SO₄ | o-nitroaniline-d4 |

| 2 | Reduction | o-nitroaniline-d4, H₂/Pd-C or Sn/HCl | o-phenylenediamine-d4 |

| 3 | Condensation | o-phenylenediamine-d4, Ethyl 2,3-dioxobutanoate | This compound |

Application of Deuterated Aldehydes or Isocyanides in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of quinoxalines. The use of deuterated starting materials in these reactions can provide access to specifically labeled quinoxaline derivatives.

For instance, certain MCRs for quinoxaline synthesis involve the use of isocyanides. A three-component reaction between an o-diisocyanoarene, an isocyanide, and a trapping agent can yield a variety of quinoxaline derivatives. organic-chemistry.orgnih.gov By employing a deuterated isocyanide, it is possible to introduce a deuterated substituent onto the quinoxaline ring. Similarly, MCRs that utilize aldehydes as one of the components could incorporate a deuterated aldehyde to introduce a deuterated side chain. nih.gov While this approach might not be the most direct for placing deuterium on the core aromatic rings, it offers a versatile method for introducing deuterated functional groups at specific positions.

Regioselective Deuteration Control in Quinoxaline Systems

Controlling the position of deuterium incorporation is paramount in the synthesis of isotopically labeled compounds. The synthetic strategies discussed above offer different levels of regioselective control.

Synthesis from Deuterated Precursors: This method provides the highest level of regiocontrol. The positions of the deuterium atoms are predetermined by the structure of the deuterated starting material, such as aniline-d5. bohrium.com This ensures that the final product has a well-defined and unambiguous deuteration pattern.

Iridium-Catalyzed HIE: This approach can also offer excellent regioselectivity, which is typically governed by the directing effects of functional groups present on the quinoxaline ring. The nitrogen atoms of the pyrazine ring, along with the ester and methyl substituents of Ethyl 3-methyl-2-quinoxalinecarboxylate, would direct the iridium catalyst to specific C-H bonds, leading to deuteration at predictable positions. The selectivity can often be tuned by modifying the catalyst's ligands and the reaction conditions.

Raney Nickel-Catalyzed HIE and Radical Deuteration: These methods generally offer lower regioselectivity. Raney Ni can catalyze exchange at multiple activated C-H bonds, potentially leading to a mixture of deuterated isomers. Radical reactions, while sometimes selective, can also be less predictable in terms of their regiochemical outcome on complex aromatic systems unless there is a strong directing or stabilizing factor.

Strategies for Site-Selective Deuterium Incorporation

Achieving site-selective deuteration is paramount to obtaining the desired isotopologue with deuterium atoms at specific positions. For this compound, the "d4" designation implies deuteration on the benzene ring portion of the quinoxaline core. The most direct and effective strategy for this is the use of a pre-deuterated starting material.

A common and efficient synthetic route involves starting with aniline-d5. nih.gov This commercially available reagent provides a foundational benzene ring with high deuterium enrichment. The synthesis proceeds by constructing the pyrazine ring onto this deuterated core. This approach ensures that the deuterium atoms are incorporated into the stable aromatic system from the outset, preventing the need for late-stage H-D exchange reactions that can lack selectivity.

An exemplary pathway involves the condensation of a deuterated o-phenylenediamine, derived from aniline-d5, with a 1,2-dicarbonyl compound. nih.govresearchgate.net For the target molecule, this would involve the reaction of 1,2-diaminobenzene-d4 with an ethyl 2,3-dioxobutanoate derivative. This classic cyclocondensation reaction is a highly reliable method for forming the quinoxaline ring system. researchgate.net

While not specifically documented for this exact molecule, other general strategies for site-selective deuteration could be adapted. These include:

Enzymatic Methods : Biocatalytic systems can offer high efficiency and selectivity for hydrogen-deuterium (H/D) exchange on free amino acids or other substrates, though their application to complex heterocycles like quinoxalines is an area of ongoing research. wisc.edu

Metal-Catalyzed H-D Exchange : Palladium-based catalysts are known to facilitate regioselective H-D exchange reactions under mild conditions. mdpi.com Such a method could theoretically be optimized to target specific C-H bonds on the quinoxaline scaffold, although this would likely be more complex than using a deuterated precursor.

| Strategy | Description | Advantages | Reference |

| Deuterated Precursor | Synthesis begins with a starting material already containing deuterium, such as aniline-d5. | High site-selectivity; High isotopic enrichment; Direct and reliable. | nih.gov |

| Enzymatic H/D Exchange | Use of enzymes to catalyze the exchange of hydrogen for deuterium at specific sites. | High selectivity; Environmentally friendly conditions. | wisc.edu |

| Metal-Catalyzed H/D Exchange | Use of transition metal catalysts (e.g., Palladium) to activate C-H bonds for deuteration. | Can be applied to existing molecules; Potentially mild conditions. | mdpi.com |

Control of Deuterium Scrambling in Multi-step Synthesis

Deuterium scrambling, the migration of deuterium atoms to unintended positions within a molecule during a synthetic sequence, can significantly compromise the isotopic purity of the final product. The primary strategy to control and prevent scrambling in the synthesis of this compound is the "ring-building" approach starting from a deuterated building block.

By using aniline-d5 to synthesize the necessary 1,2-diaminobenzene-d4 intermediate, the deuterium atoms are incorporated into a highly stable aromatic ring. nih.gov The subsequent cyclocondensation reaction to form the quinoxaline core does not typically involve conditions harsh enough to promote H-D exchange on the benzene ring, effectively "locking" the deuterium atoms in place. This method ensures that the isotopic label remains precisely at the intended positions (5, 6, 7, and 8) throughout the synthesis.

Attempting to introduce deuterium in later stages, for example, through acid-catalyzed H-D exchange on the final quinoxaline product, would be far more likely to result in scrambling. The acidic protons could exchange with deuterium not only at the desired benzene ring positions but potentially at activated sites on the pyrazine ring or the methyl and ethyl groups, leading to a mixture of isotopologues. Therefore, the foundational strategy of using a deuterated precursor is the most robust method for controlling isotopic distribution.

Scalable Synthetic Procedures for Deuterated Quinoxalines

The ability to scale up the synthesis of deuterated compounds is essential for their practical use. While many laboratory-scale syntheses are effective, they may not be efficient or economical for producing larger quantities. For deuterated quinoxalines, scalable procedures often prioritize efficiency, high yields, and simple purification.

A highly efficient and catalyst-free protocol for quinoxaline synthesis has been reported that is suitable for large-scale production. researchgate.net This method involves the cyclocondensation reaction in methanol (B129727) at ambient temperature, with reaction times as short as one minute. researchgate.net The simplicity of the conditions and the use of a common, green solvent make it an excellent candidate for scaling up. This procedure has been successfully demonstrated on a 10-gram scale for non-deuterated quinoxalines and should be directly applicable to the synthesis using a deuterated o-phenylenediamine. researchgate.net

Another promising approach for scalable synthesis involves the use of Natural Deep Eutectic Solvents (NADESs). scispace.comunicam.it A procedure using a choline (B1196258) chloride/water NADES enables fast (5 minutes) and high-yielding (>90%) synthesis of quinoxalines at room temperature without requiring an additional catalyst. scispace.comunicam.it The product can be easily recovered through extraction, and the NADES can be recycled multiple times, making the process both sustainable and appealing for large-scale applications. scispace.comunicam.it

| Scalable Method | Key Features | Yield | Scale | Reference |

| Catalyst-Free in Methanol | Ambient temperature, 1-minute reaction time, simple work-up. | Medium to Excellent | Demonstrated at 10 grams | researchgate.net |

| NADES-Promoted Synthesis | Room temperature, 5-minute reaction, recyclable solvent, catalyst-free. | >90% | Appealing for large scale | scispace.comunicam.it |

Green Chemistry Approaches in Deuterated Quinoxaline Synthesis

Integrating green chemistry principles into the synthesis of deuterated quinoxalines is crucial for minimizing environmental impact. ijirt.orgekb.eg This involves the use of environmentally benign solvents, energy-efficient methods, and the reduction of waste.

The conventional synthesis of quinoxalines often uses hazardous solvents and may require catalysts or harsh conditions. ijirt.org Green alternatives focus on replacing these components.

Green Solvents : Water, ethanol, and methanol are preferred green solvents for quinoxaline synthesis. researchgate.netresearchgate.net Hydrothermal synthesis (HTS) using only high-temperature water has been shown to be a rapid, high-yielding, and clean method that avoids organic solvents and toxic catalysts entirely. nih.gov

Alternative Energy Sources : Microwave and ultrasound irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. ijirt.orgresearchgate.net

Catalyst-Free Conditions : As mentioned in the scalable synthesis section, highly efficient catalyst-free methods have been developed. researchgate.net These approaches are inherently greener as they eliminate the need for, and subsequent removal of, potentially toxic metal or acid catalysts. researchgate.net The only byproduct in these condensation reactions is water, leading to a very low E-factor (Environmental factor). researchgate.net

The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, also represents a green approach, allowing for high yields at room temperature under heterogeneous conditions that simplify catalyst recovery and reuse. nih.gov The NADES-based synthesis is another prime example of a green protocol due to the biodegradable and recyclable nature of the solvent system. scispace.comunicam.it

| Green Approach | Examples | Benefit | Reference |

| Sustainable Solvents | Water, Methanol, Ethanol, NADESs | Reduced toxicity and waste | researchgate.netscispace.comnih.gov |

| Energy Efficiency | Microwave Irradiation, Ultrasound | Faster reactions, lower energy use | ijirt.orgresearchgate.net |

| Catalyst-Free Reactions | Condensation in methanol or NADES | Eliminates catalyst waste, simplifies purification | researchgate.netunicam.it |

| Recyclable Catalysts | Alumina-supported heteropolyoxometalates | Reduces waste, lowers cost | nih.gov |

Mechanistic Investigations of Deuterium Incorporation

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling

Mechanistic studies often employ deuterium-labeling to distinguish between proposed pathways. researchgate.net For instance, in reactions involving N-heterocycles, the incorporation of deuterium can result from an in-situ N-H/D exchange, followed by subsequent steps like oxidative addition and insertion. researchgate.net The distribution of deuterium in the final product can be complex, sometimes showing multiple deuterium atoms incorporated due to processes like catalyst dissociation and re-association. researchgate.net

Cross-over experiments are a particularly insightful application of deuterium labeling. By running a reaction with a mixture of a deuterated and a non-deuterated substrate, chemists can determine if the reaction is an intra- or intermolecular process. If fragments from the deuterated and non-deuterated molecules combine in the products, it points to an intermolecular mechanism where parts of the molecules are exchanged. researchgate.net Such experiments have been used to show intermolecular deuterium transfer and reversible initial steps in reactions involving quinolinium salts. researchgate.net

The precise location of the deuterium label is analyzed using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy and mass spectrometry. nih.govbohrium.com This analysis confirms the structure of the deuterated product and determines the isotopic enrichment, providing quantitative data for mechanistic interpretation. nih.gov For example, the synthesis of 3-methylquinoxaline-2-carboxylic acid-d4 from aniline-d5 (B30001) yields a product with high isotopic enrichment, confirming the retention of the deuterium labels from the starting material. nih.gov

Kinetic Isotope Effects (KIE) in Quinoxaline (B1680401) Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgslideshare.net It is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org Because deuterium is twice as heavy as protium (B1232500) (¹H), the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. youtube.com This difference in bond energy leads to measurable changes in reaction rates and is a critical tool for determining reaction mechanisms. youtube.comprinceton.edu

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction. wikipedia.orglibretexts.org For C-H bond cleavage, the theoretical maximum kH/kD is around 7 at room temperature, although values can vary. A significant PKIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the slowest step of the reaction. princeton.edu For example, a kH/kD value of 6.7 was consistent with a C-H bond breaking in the rate-determining step of an E2 elimination reaction. princeton.edu The observation of a strong primary KIE is a definitive indicator that C-H bond cleavage is a central event in the reaction's energy profile. epfl.ch

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgslideshare.net These effects are generally much smaller than PKIEs but are still highly informative. wikipedia.org They typically arise from changes in the hybridization of the carbon atom to which the isotope is attached. princeton.edu

α-Secondary KIE: This is observed when the isotope is on the carbon atom undergoing a change in hybridization. A normal SKIE (kH/kD > 1, typically 1.1-1.2) is seen when the hybridization changes from sp³ to sp², as the C-H bending vibrations become less restricted in the transition state. wikipedia.org Conversely, an inverse SKIE (kH/kD < 1, typically 0.8-0.9) is observed for a change from sp² to sp³. wikipedia.org

β-Secondary KIE: This occurs when the isotope is on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help stabilize a developing positive charge or an empty p-orbital in the transition state. libretexts.org

A solvent kinetic isotope effect (SKIE) is observed when the reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O) and the rate changes. chem-station.com This effect is a powerful tool for determining if a proton from the solvent is involved in the reaction mechanism, particularly in the rate-limiting step. libretexts.orgchem-station.com There are several ways a solvent can influence the rate:

The solvent can act as a reactant, leading to a primary isotope effect. libretexts.org

Protons from the substrate can rapidly exchange with deuterium from the solvent. libretexts.org

Interactions between the solvent and the transition state can differ between the protiated and deuterated solvent, altering the transition state energy. libretexts.org

The careful analysis of primary, secondary, and solvent KIEs provides a detailed picture of a reaction's transition state and helps identify the rate-limiting step. youtube.com

A large primary KIE strongly suggests that the bond to the isotope is broken in the RDS.

A small secondary KIE can indicate changes in hybridization at or near the reaction center, helping to differentiate between mechanisms like SN1 and SN2. wikipedia.org

A solvent KIE reveals the role of the solvent, indicating whether it acts as a nucleophile, an acid/base catalyst, or simply a medium that solvates the transition state. nih.gov

By combining these different types of isotope effect studies, a comprehensive mechanistic hypothesis can be constructed and validated. The magnitude of the KIE can even provide information about the symmetry of the transition state; for proton transfer reactions, the PKIE is often maximal when the proton is exactly halfway between the donor and acceptor atom in the transition state.

Proton Transfer Pathways in Deuteration Processes

Understanding how protons (or deuterons) are shuttled within a reaction is crucial for elucidating deuteration mechanisms. Proton transfer can occur through various pathways, often mediated by solvent molecules or specific functional groups within a catalyst or substrate. chemrxiv.org

In complex systems like enzymes, proton transfer often occurs along well-defined pathways. researchgate.net These pathways can involve chains of water molecules or specific amino acid residues like histidine and arginine, which act as proton relays. chemrxiv.org Molecular dynamics simulations and quantum mechanical calculations are used to map these hydrated tunnels and identify the key residues that facilitate proton exchange between the bulk solvent and the active site. chemrxiv.org

In photochemical reactions of quinoxaline derivatives in solvents like methanol (B129727), proton-coupled electron transfer (PCET) has been identified as a key mechanism. acs.orgnih.gov In this process, the transfer of an electron and a proton occur in a concerted or rapid stepwise fashion. The quinoxaline derivative forms a hydrogen-bonded complex with the solvent, and upon photoexcitation, a hydrogen atom is homolytically abstracted from the methanol, leading to a hydrogenated chromophore radical. nih.gov

These studies highlight that proton and deuteron (B1233211) transfer is not a simple, direct event but a highly dynamic process. The pathway is dictated by the local environment, including the presence of proton-donating and -accepting sites, the organization of solvent molecules, and the electronic state of the molecule. chemrxiv.org

Radical Mechanisms in Deuterium Introduction to Quinoxalines

Recent studies have elucidated a plausible radical-mediated pathway for the incorporation of deuterium into the quinoxaline scaffold. A notable example is the iron(III)-mediated three-component deuteration of quinoxalinones with olefins and sodium borodeuteride (NaBD₄). nih.govfrontiersin.orgfrontiersin.org This reaction proceeds efficiently, providing a novel method for the synthesis of previously inaccessible deuterated quinoxalinones. nih.gov Control experiments have strongly implicated the involvement of a radical pathway in this transformation. frontiersin.orgfrontiersin.org

The proposed mechanism for this radical-type deuteration can be summarized in the following key steps nih.govfrontiersin.org:

Generation of Deuterium Radical: The reaction is initiated by the generation of a deuterium radical (D•) from NaBD₄ in the presence of an iron(III) catalyst. nih.govfrontiersin.org

Radical Addition to Olefin: The newly formed deuterium radical attacks an olefin to produce an alkyl radical intermediate. nih.govfrontiersin.org

Attack on the Quinoxalinone Core: This alkyl radical then adds to the quinoxalinone ring system, leading to the formation of a nitrogen-centered radical. nih.govfrontiersin.org

Hydrogen Shift and Product Formation: A subsequent 1,2-hydrogen shift results in a more stable carbon-centered radical, which is then quenched to yield the final deuterated quinoxalinone product. nih.govfrontiersin.org

This radical cascade reaction allows for the simultaneous construction of both a C-C and a C-D bond, highlighting its synthetic utility. mdpi.com The involvement of free radicals in similar three-component reactions involving quinoxalin-2(1H)-ones has been further substantiated through various controlled experiments. mdpi.com

| Entry | Quinoxalinone Substrate | Olefin Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-methylquinoxalin-2(1H)-one | Styrene | Fe(NO₃)₃·9H₂O | Ethanol (B145695) | 55 |

| 2 | 1-methylquinoxalin-2(1H)-one | Styrene | Fe(NO₃)₃·9H₂O | MeCN | 0 |

| 3 | 1-methylquinoxalin-2(1H)-one | Styrene | Fe(NO₃)₃·9H₂O | DCM | 0 |

| 4 | 1-methylquinoxalin-2(1H)-one | Styrene | FeBr₃ | Ethanol | 0 |

| 5 | 1-methylquinoxalin-2(1H)-one | Styrene | CuCl₂ | Ethanol | 0 |

| 6 | 1-methylquinoxalin-2(1H)-one | Styrene | None | Ethanol | 0 |

Computational Support for Mechanistic Postulations in Deuterated Systems

While experimental studies provide strong evidence for proposed reaction mechanisms, computational methods, particularly Density Functional Theory (DFT), offer deeper insights into the intricate details of reaction pathways, transition states, and selectivity. strath.ac.ukmdpi.com Although specific DFT studies on the radical deuteration of Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 are not extensively reported, the application of these methods to analogous N-heterocyclic systems provides a framework for understanding their utility.

Complementary DFT studies have been successfully employed to rationalize the high selectivity observed in the iridium-catalyzed deuteration of other N-heterocycles such as indoles, azaindoles, and pyrroles. strath.ac.ukresearchgate.net These computational investigations can elucidate the role of directing groups in C-H activation and predict the most favorable sites for deuterium incorporation. researchgate.net

In the context of radical reactions, DFT calculations are invaluable for:

Determining Reaction Pathways: Computational modeling can compare the energy barriers of different proposed mechanisms, such as stepwise radical-mediated pathways versus concerted cycloadditions, to identify the most energetically favorable route. mdpi.com

Analyzing Transition States: The geometries and energies of transition states can be calculated to understand the factors that control the rate and selectivity of a reaction.

Investigating Kinetic Isotope Effects: DFT can be used to calculate theoretical kinetic isotope effects (KIEs), which can then be compared with experimental values to validate a proposed mechanism.

Rationalizing Regioselectivity: In complex reactions, computational models can predict the regioselectivity by comparing the stability of various radical intermediates and the energy barriers leading to their formation.

For instance, DFT calculations have been used to show that a proposed radical pathway for a reaction was significantly lower in energy than a concerted alternative, thereby supporting the radical mechanism. mdpi.com Similarly, in asymmetric deuteration reactions, DFT has been instrumental in elucidating the role of chiral catalysts and predicting the stereochemical outcome.

| Computational Method | Type of Information Provided | Relevance to Deuterated Systems |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, and energies. | Rationalizes regioselectivity, confirms radical pathways, and predicts kinetic isotope effects. strath.ac.ukmdpi.com |

| Molecular Mechanics (MM) | Conformational searching of reactants and intermediates. | Identifies low-energy conformers for subsequent higher-level calculations. mdpi.com |

| Ab initio methods | Highly accurate electronic structure calculations. | Provides benchmark data for validating DFT results. |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 3 Methyl 2 Quinoxalinecarboxylate D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Quinoxalines

¹H NMR Analysis for Deuterium (B1214612) Location and Isotopic Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the specific sites of deuteration within a molecule. Since deuterium nuclei resonate at a significantly different frequency from protons, they are effectively "silent" in a standard ¹H NMR spectrum. tutorchase.com Consequently, the position of a deuterium label can be identified by the disappearance of the corresponding proton signal that would be present in the unlabeled analogue. researchgate.net

For Ethyl 3-methyl-2-quinoxalinecarboxylate-d4, where the methyl group and an aromatic proton are deuterated, the ¹H NMR spectrum would exhibit distinct differences compared to its non-deuterated counterpart. The sharp singlet corresponding to the 3-methyl protons would be absent. researchgate.net Furthermore, one of the signals in the aromatic region of the spectrum would also be missing, confirming deuteration on the quinoxaline (B1680401) ring. The change in the multiplicity of adjacent proton signals can also pinpoint the location of deuterium; for instance, a doublet might collapse into a singlet if the adjacent coupling proton is replaced by deuterium. researchgate.net

Isotopic purity is assessed by quantifying the small residual signals of the non-deuterated isotopologue. researchgate.net By integrating the residual proton signals at the sites of deuteration and comparing them to the integration of signals from non-deuterated parts of the molecule (e.g., the ethyl group protons), the percentage of deuterium incorporation can be accurately calculated. nih.govwiley.com

Table 1: Comparative ¹H NMR Spectral Data Hypothetical data for illustrative purposes.

| Proton Assignment | Ethyl 3-methyl-2-quinoxalinecarboxylate (Unlabeled) | This compound | Rationale for Change |

|---|---|---|---|

| Ethyl -CH₂- | Quartet, ~4.5 ppm | Quartet, ~4.5 ppm | Unaffected by deuteration at other sites. |

| Ethyl -CH₃ | Triplet, ~1.4 ppm | Triplet, ~1.4 ppm | Unaffected by deuteration at other sites. |

| 3-Methyl (-CH₃) | Singlet, ~2.8 ppm | Signal absent or significantly reduced | -CH₃ group is replaced by -CD₃. |

| Aromatic C-H (Position X) | Doublet, ~7.8 ppm | Signal absent or significantly reduced | Aromatic C-H is replaced by C-D. |

¹³C NMR Spectroscopy for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information for confirming the carbon skeleton of the molecule. The presence of deuterium has a distinct effect on the ¹³C NMR spectrum, which aids in structural verification. A carbon atom directly bonded to one or more deuterium atoms will experience a different nuclear environment. This results in two primary effects: the signal for the deuterated carbon often decreases significantly in intensity, and it typically appears as a multiplet (e.g., a triplet for a -CD₃ group) due to ¹³C-²H coupling. researchgate.netolemiss.edu

Table 2: Comparative ¹³C NMR Spectral Data Hypothetical data for illustrative purposes.

| Carbon Assignment | Ethyl 3-methyl-2-quinoxalinecarboxylate (Unlabeled) | This compound | Rationale for Change |

|---|---|---|---|

| Carboxyl C=O | ~165 ppm | ~165 ppm | Unaffected by remote deuteration. |

| Quaternary Carbons (C2, C3, etc.) | ~140-150 ppm | ~140-150 ppm | Largely unaffected. |

| Aromatic C-H | ~128-130 ppm | ~128-130 ppm | Signals for non-deuterated carbons remain. |

| Aromatic C-D | ~129 ppm | Signal shows reduced intensity and splitting. | Direct attachment to deuterium. |

| 3-Methyl (-CH₃) | ~22 ppm | Signal is a low-intensity triplet, slightly upfield. | Carbon is part of a -CD₃ group. researchgate.net |

| Ethyl -CH₂- | ~62 ppm | ~62 ppm | Unaffected. |

2D NMR Techniques (COSY, HSQC, HMBC) for Proton-Deuterium Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and establishing connectivity within a molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduscribd.com In the analysis of this compound, a COSY spectrum would show correlations between the remaining adjacent protons on the quinoxaline ring. The absence of an expected cross-peak involving the deuterated aromatic position would further confirm the site of isotopic labeling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com For the d4-labeled compound, the carbon signals corresponding to the -CD₃ group and the aromatic C-D bond would be absent from the HSQC spectrum because there is no directly attached proton. scribd.com This absence is a definitive indicator of deuteration at those specific carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to four bonds. sdsu.eduyoutube.com HMBC is particularly useful for mapping connectivity to quaternary (non-protonated) carbons and confirming the position of deuterium. For instance, the remaining aromatic protons would show correlations to the deuterated carbon, and protons of the ethyl group would show correlations to the C-2 quaternary carbon, helping to piece together the entire molecular structure and confirm the label's location.

Quantitative NMR for Isotopic Abundance Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance, including the isotopic abundance of labeled compounds. nih.govwiley.com By using a certified internal standard and ensuring proper experimental conditions (such as a sufficient relaxation delay), the integration of NMR signals can be used for absolute quantification.

For this compound, quantitative ¹H NMR can be used to measure the level of deuterium incorporation by comparing the integral of a residual proton signal at a deuterated site to a signal from a non-labeled part of the molecule. researchgate.net For even greater accuracy, a combination of ¹H NMR and ²H NMR can be employed. nih.govresearchgate.net ²H NMR directly detects the deuterium signal, and its integration, when referenced appropriately, provides a robust measurement of isotopic enrichment. acs.org This dual-method approach can yield more accurate results for isotopic abundance than classical ¹H NMR or mass spectrometry methods alone. nih.govwiley.com

Role of Deuterated Solvents in NMR Characterization

The use of deuterated solvents is fundamental to conducting high-quality NMR analysis of organic compounds. myuchem.com There are three primary reasons for their use:

Avoiding Solvent Signal Interference: Non-deuterated (proton-containing) solvents would produce massive signals in a ¹H NMR spectrum that would obscure the much smaller signals from the analyte. tutorchase.com Since deuterium resonates at a different frequency, deuterated solvents are essentially transparent in ¹H NMR. researchgate.net

Providing a "Lock" Signal: Modern NMR spectrometers rely on the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. myuchem.comresearchgate.net This lock ensures that the field strength does not drift during the experiment, which is crucial for signal stability and high-resolution spectra.

Chemical Shift Referencing: The small, residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often used as a secondary internal reference to calibrate the chemical shift axis. researchgate.net

Common deuterated solvents include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterium oxide (D₂O), with the choice depending on the solubility of the analyte. myuchem.com

Mass Spectrometry (MS) Analysis of Isotopic Compounds

Mass spectrometry is a vital analytical technique for confirming the molecular weight and isotopic composition of labeled compounds. It separates ions based on their mass-to-charge ratio (m/z), providing a direct measurement of molecular mass.

For this compound, the molecular weight is expected to be four mass units higher than its unlabeled counterpart due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2). High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it can measure the mass of a molecule with very high precision, allowing for the confirmation of its elemental formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Mass Spectrometric Data Comparison

| Compound | Formula | Theoretical Monoisotopic Mass | Expected m/z of [M+H]⁺ Ion |

|---|---|---|---|

| Ethyl 3-methyl-2-quinoxalinecarboxylate | C₁₂H₁₂N₂O₂ | 216.0899 u | 217.0972 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Signature

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, HRMS is employed to verify the presence and number of deuterium atoms, distinguishing it from its unlabeled counterpart.

The technique's high resolving power allows for the separation of ions with very similar mass-to-charge ratios (m/z). The theoretical exact mass of the deuterated compound is calculated based on the precise masses of its constituent isotopes (including deuterium). The experimentally measured mass from the HRMS instrument is then compared to this theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula.

Furthermore, the isotopic signature, or the pattern of isotopic peaks, observed in the mass spectrum provides definitive confirmation of deuteration. The incorporation of four deuterium atoms in place of hydrogen results in a characteristic shift in the molecular ion peak (M+) by approximately 4 mass units. The relative intensities of the (M+1)+, (M+2)+, etc., peaks, which arise from the natural abundance of isotopes like ¹³C and ¹⁵N, will also be consistent with the proposed deuterated structure.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉D₄N₂O₂ |

| Theoretical Monoisotopic Mass | 234.1256 u |

| Observed Mass (Hypothetical) | 234.1251 u |

| Mass Error (Hypothetical) | -2.1 ppm |

Note: The observed mass and mass error are hypothetical examples to illustrate the principle of HRMS analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Content

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. chemrxiv.org While HRMS confirms the presence of deuterium, IRMS can quantify the exact level of deuterium enrichment in the sample. This is crucial for applications where a high degree of isotopic purity is required.

In a typical IRMS workflow for organic compounds, the sample is combusted to convert it into simple gases like H₂ and CO₂. The resulting hydrogen gas (containing both protium (B1232500) and deuterium) is then introduced into the mass spectrometer. The instrument measures the ratio of deuterium to hydrogen (D/H), which is then compared against international standards to determine the delta value (δD). researchgate.net This value provides a precise measure of the deuterium content. For a compound like this compound, IRMS would be used to confirm that the deuterium incorporation is consistent with the expected level of labeling.

Fragmentation Patterns of Deuterated Quinoxaline Carboxylates

The study of fragmentation patterns in mass spectrometry provides valuable structural information. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure.

The use of deuterated analogs is a powerful technique for elucidating fragmentation mechanisms. scielo.br By comparing the mass spectra of the deuterated and undeuterated compounds, the location of the deuterium atoms in the fragment ions can be determined. This helps to deduce the specific bonds that are broken during fragmentation.

For this compound, the fragmentation would likely involve characteristic losses from the ester and methyl groups. For instance, the loss of the ethyl group (-C₂H₅) would result in a fragment ion with a specific m/z. In the deuterated analog, if the deuterium is on the methyl group, this fragment would be unaffected. However, if deuterium were on the ethyl group, the mass of this fragment would shift. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements. libretexts.orgmiamioh.edu The presence of the stable quinoxaline ring would likely result in prominent fragment ions corresponding to this core structure.

Table 2: Predicted Key Fragment Ions for Ethyl 3-methyl-2-quinoxalinecarboxylate and its d4 Analog

| Fragmentation Event | Fragment Structure (Undeuterated) | m/z (Undeuterated) | Fragment Structure (Deuterated) | m/z (Deuterated) |

| Loss of ethoxy radical (•OC₂H₅) | [M - •OC₂H₅]⁺ | 185 | [M - •OC₂H₅]⁺ | 189 |

| Loss of ethyl group (•C₂H₅) | [M - •C₂H₅]⁺ | 201 | [M - •C₂H₅]⁺ | 205 |

| Loss of CO₂ from [M - •C₂H₅]⁺ | [M - •C₂H₅ - CO₂]⁺ | 157 | [M - •C₂H₅ - CO₂]⁺ | 161 |

Note: This table presents hypothetical fragmentation based on common fragmentation patterns of similar structures. The deuterium is assumed to be on the methyl group for this prediction.

LC-MS and GC-MS for Mixture Analysis and Isotopic Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. jmchemsci.com These methods are essential for analyzing complex mixtures and confirming the identity of individual components.

In the context of this compound, LC-MS or GC-MS would be used to assess the purity of the synthesized compound. nih.govnih.gov The chromatography step separates the deuterated compound from any starting materials, by-products, or its undeuterated counterpart. The mass spectrometer then provides mass information for each separated component. The retention time from the chromatography and the mass spectrum together provide a high degree of confidence in the identification of the target compound.

These techniques are also invaluable for tracking deuterated compounds in biological matrices. For example, in metabolic studies, LC-MS/MS can be used to detect and quantify the parent deuterated drug and its metabolites in complex samples like plasma or urine. lcms.czacs.org

Infrared (IR) Spectroscopy for C-D Bond Detection and Vibrational Analysis

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. Different types of bonds vibrate at characteristic frequencies. The substitution of hydrogen with deuterium, which is approximately twice as heavy, results in a predictable shift of the corresponding vibrational frequencies to lower wavenumbers.

The most significant application of IR spectroscopy in the analysis of this compound is the direct detection of the carbon-deuterium (C-D) bonds. The C-H stretching vibrations in aromatic and methyl groups typically appear in the range of 2850-3100 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at significantly lower frequencies, typically in the 2100-2300 cm⁻¹ region. researchgate.net The presence of absorption bands in this region provides direct evidence of successful deuteration.

Furthermore, other vibrational modes involving the deuterated methyl group, such as bending vibrations, will also shift to lower frequencies compared to the C-H bending vibrations in the undeuterated compound. rsc.orgru.nl This detailed vibrational analysis can confirm the specific site of deuteration.

Table 3: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected for this compound |

| Aromatic C-H Stretch | 3000 - 3100 | Present |

| Aliphatic C-H Stretch (ethyl) | 2850 - 2960 | Present |

| C=O Stretch (ester) | 1700 - 1750 | Present |

| C=N and C=C Stretch (aromatic) | 1400 - 1600 | Present |

| C-D Stretch (deuterated methyl) | 2100 - 2300 | Present |

X-ray Crystallography for Detailed Structural Elucidation (if applicable for deuterated quinoxalines)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. nih.govmdpi.com

Computational Approaches in Understanding Deuterated Quinoxaline Carboxylates

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It is particularly useful for optimizing the geometry of molecules like Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 and determining their electronic properties. The process begins by constructing an initial 3D model of the molecule. This model is then subjected to a geometry optimization procedure, where the goal is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

For quinoxaline (B1680401) derivatives, DFT calculations employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been shown to provide results that are in good agreement with experimental data for both geometric parameters and vibrational frequencies. researchgate.netresearchgate.net In the case of the d4 isotopologue, the only modification required in the input for the calculation is the change in the atomic mass of the four deuterium (B1214612) atoms in the methyl group. The fundamental DFT calculation, which solves the Kohn-Sham equations, is dependent on the electron density and is therefore identical for both the deuterated and non-deuterated forms. mdpi.com The structural parameters such as bond lengths and angles are not expected to change significantly upon deuteration, as the electronic potential energy surface is unaffected by the change in nuclear mass.

However, electronic properties that are dependent on vibrational motion may show subtle differences. The primary output of these calculations includes the optimized molecular geometry, total electronic energy, and the distribution of molecular orbitals. From these, other electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and natural bond orbital (NBO) charges can be derived. researchgate.netnih.gov These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoxaline Carboxylate Core Structure Optimized with DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2=N1 | 1.32 Å |

| C3-C4 | 1.45 Å | |

| C9=O3 | 1.21 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C2-C3-N4 | 119.8° | |

| C2-C9-O3 | 125.0° |

Note: This table presents hypothetical but realistic data for a quinoxaline carboxylate core structure based on typical DFT calculation results for similar molecules. The specific values for this compound would require a dedicated calculation.

Molecular Dynamics Simulations for Solvent Effects on Isotopic Systems

Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems, including the influence of a solvent on a solute molecule like this compound. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

To study solvent effects on an isotopic system, a simulation box is constructed containing one or more molecules of the deuterated quinoxaline carboxylate surrounded by a large number of solvent molecules (e.g., water, DMSO). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For an isotopic system, the force field parameters remain the same as for the non-deuterated analogue, but the atomic masses for the deuterium atoms are adjusted.

MD simulations can provide insights into how the deuteration of the methyl group affects the solute-solvent interactions. The increased mass of the deuterium atoms compared to hydrogen can lead to changes in the dynamics of the molecule. For instance, the vibrational modes involving the deuterated methyl group will have lower frequencies, which can influence the energy transfer between the solute and the surrounding solvent molecules. researchgate.net

Prediction of Kinetic Isotope Effects through Computational Models

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Computational models, particularly those based on quantum chemistry, are instrumental in predicting and understanding KIEs. For a reaction involving this compound, the KIE would be most pronounced if a bond to one of the deuterium atoms is broken or formed in the rate-determining step of the reaction.

The prediction of KIEs is typically done using Transition State Theory (TST). The rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. The KIE can be calculated from the ratio of the rate constants for the light (H) and heavy (D) isotopologues:

KIE = kH / kD

Computationally, this involves locating the geometries of the reactants and the transition state on the potential energy surface using a quantum chemical method like DFT. Subsequently, vibrational frequency calculations are performed for both the reactants and the transition state for both the deuterated and non-deuterated species.

The vibrational frequencies are crucial for calculating the zero-point vibrational energies (ZPVEs). Due to the heavier mass of deuterium, C-D bonds have lower vibrational frequencies and thus a lower ZPVE compared to C-H bonds. This difference in ZPVE between the deuterated and non-deuterated molecules at the reactant and transition state is the primary contributor to the primary KIE. If the C-H(D) bond is being broken in the transition state, its corresponding vibrational mode is weakened or absent (becoming the reaction coordinate), leading to a smaller difference in ZPVE at the transition state compared to the reactants. This results in a higher activation energy for the deuterated species and thus a slower reaction rate (a "normal" KIE where kH/kD > 1).

Quantum Chemical Calculations for Isotopic Effects on Vibrational Frequencies

Quantum chemical calculations are highly effective in predicting the vibrational spectra of molecules and the shifts in vibrational frequencies upon isotopic substitution. ethz.chq-chem.com This is particularly relevant for characterizing deuterated compounds like this compound, as the changes in the vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectroscopy data. researchgate.net

The standard approach involves performing a geometry optimization followed by a vibrational frequency calculation at the same level of theory (e.g., DFT with the B3LYP functional and a suitable basis set). nih.gov This calculation is performed for both the non-deuterated (d0) and the deuterated (d4) isotopologues of Ethyl 3-methyl-2-quinoxalinecarboxylate. The primary difference in the input for these two calculations is the atomic mass of the relevant hydrogen/deuterium atoms.

The output of the calculation provides a list of vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. Upon deuteration of the methyl group, the most significant changes are expected for the vibrational modes that involve the motion of these atoms.

The most prominent effect is the shift of the C-H stretching frequencies to lower wavenumbers for the C-D bonds. According to the harmonic oscillator approximation, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the system. Replacing hydrogen with deuterium approximately doubles the reduced mass for the stretching vibration, leading to a predicted frequency shift by a factor of approximately 1/√2 (around 0.71). Similarly, C-H bending modes will also shift to lower frequencies upon deuteration. These calculations can also reveal more complex phenomena, such as the mixing of vibrational modes, where the character of a particular vibration can change upon isotopic labeling.

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for a Deuterated Methyl Group

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

| Symmetric/Asymmetric Stretch | 2900 - 3000 | 2100 - 2250 |

| Symmetric/Asymmetric Bend | 1350 - 1470 | 950 - 1050 |

| Rocking | 800 - 1100 | 600 - 800 |

Note: This table provides typical frequency ranges and expected shifts based on fundamental principles of vibrational spectroscopy and quantum chemical calculations. The exact frequencies for this compound would be obtained from a specific calculation.

Applications of Ethyl 3 Methyl 2 Quinoxalinecarboxylate D4 in Chemical Research

Use as Internal Standards in Quantitative Analytical Methods

One of the primary applications of Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is its role as an internal standard in quantitative analytical techniques. The use of stable isotope-labeled internal standards is a widely accepted practice for enhancing the accuracy and precision of analytical measurements, particularly in complex matrices.

In mass spectrometry (MS)-based quantification, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate results. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for correcting these matrix effects. nih.gov Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same ionization effects in the mass spectrometer's ion source.

The key difference lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the analyte's concentration, effectively compensating for variations in sample preparation and instrument response. This technique, known as isotope dilution mass spectrometry (IDMS), is crucial for the accurate quantification of quinoxaline (B1680401) derivatives in various samples, including biological fluids and environmental matrices.

Table 1: Hypothetical Mass Spectrometry Parameters for Quantification of Ethyl 3-methyl-2-quinoxalinecarboxylate and its d4-Isotopologue

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl 3-methyl-2-quinoxalinecarboxylate | 217.1 | 189.1 | 20 |

| This compound | 221.1 | 193.1 | 20 |

Note: The values in this table are hypothetical and serve to illustrate the principle of mass distinction in an MS/MS experiment.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that allows for the determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material. rssl.com While proton (¹H) NMR is most common, the use of deuterated compounds can offer unique advantages.

This compound can be used as an internal standard in ¹H qNMR if it contains a non-deuterated, spectroscopically distinct proton signal, or in deuterium (B1214612) (²H) NMR. In ¹H qNMR, the deuteration of the ethyl group simplifies the spectrum by removing the corresponding proton signals, which can be advantageous if these signals overlap with those of the analyte of interest. A known quantity of the d4-labeled compound with a known purity can be added to a sample, and the concentration of the analyte can be determined by comparing the integral of a specific analyte proton signal to a non-deuterated proton signal on the quinoxaline core of the internal standard.

Alternatively, in ²H qNMR, the sharp and distinct signal from the deuterium atoms in this compound can be used for quantification, especially in samples where the proton signals are complex or overlapping. spectralservice.de

Table 2: Potential Application of this compound in a qNMR Experiment

| Parameter | Description |

| Analyte | A quinoxaline derivative with overlapping ethyl group signals. |

| Internal Standard | This compound. |

| Solvent | Deuterated chloroform (B151607) (CDCl₃). |

| Observed Nucleus | ¹H. |

| Rationale | The deuteration of the ethyl group in the internal standard removes its signals from the ¹H spectrum, allowing for clear integration of the analyte's signals in that region. Quantification is achieved by comparing the analyte's signal integral to the integral of a proton signal on the quinoxaline ring of the internal standard. |

Elucidation of Reaction Mechanisms and Pathways in Organic Transformations

The isotopic labeling in this compound makes it a powerful tool for investigating the mechanisms of organic reactions. By tracing the fate of the deuterium atoms, chemists can gain detailed insights into bond-forming and bond-breaking processes.